molecular formula C15H22ClN B018375 Didesmethylsibutramine CAS No. 84467-54-9

Didesmethylsibutramine

Katalognummer: B018375
CAS-Nummer: 84467-54-9
Molekulargewicht: 251.79 g/mol
InChI-Schlüssel: WQSACWZKKZPCHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Didesmethylsibutramine (DDS) is a synthetic molecule that has been used in scientific research for a variety of applications. DDS is a by-product of the metabolism of sibutramine, a commonly prescribed weight loss drug, and has been found to have a variety of effects on the body. It has been studied for its potential to affect biochemical and physiological processes, and its ability to act as a stimulant.

Wissenschaftliche Forschungsanwendungen

Pharmakologie

Didesmethylsibutramine wirkt als ein Triple-Wiederaufnahmehemmer, der die Wiederaufnahme von Serotonin, Dopamin und Noradrenalin aus neuronalen Synapsen blockiert . Das ®-Enantiomer von this compound ist ein stärkerer Inhibitor der Monoamin-Wiederaufnahme als das (S)-Enantiomer und besitzt eine signifikant stärkere anorektische Wirkung bei Tieren .

Pharmakokinetik

Nach der Verabreichung von Sibutramin an den Menschen entsteht this compound (M2) durch die N-Desmethylierung von Desmethylsibutramine (M1) durch CYP2B6 . Erhöhte Plasmaspiegel von Sibutramin werden bei gleichzeitiger Anwendung von CYP2B6-Hemmern (z. B. Clopidogrel) und bei Personen mit bestimmten CYP2B6-Genotypen aufgrund der reduzierten Umwandlung von Sibutramin in Desmethylsibutramine beobachtet .

Nahrungsergänzungsmittel zur Gewichtsreduktion

This compound wurde als Verfälschung in Nahrungsergänzungsmitteln zur Gewichtsreduktion identifiziert . Es ist ein aktiver Metabolit des anorektischen Medikaments Sibutramin .

Nachweis in Nahrungsergänzungsmitteln

Eine Hochleistungsflüssigkeitschromatographie-Methode, gekoppelt mit UV-Detektion und Elektrospray-Ionisations-Massenspektrometrie (HPLC—UV-ESI-MS), wurde für die simultane Bestimmung der illegalen Zusätze Sibutramin und seines Metaboliten N-Di-Desmethylsibutramine in Nahrungsergänzungsmitteln zur Gewichtskontrolle entwickelt .

Assoziation mit Psychose

Daten zur Aktivität von this compound beim Menschen sind begrenzt, obwohl 2019 ein Fall von Psychose im Zusammenhang mit der Verwendung von this compound gemeldet wurde .

Bestimmung im humanen Plasma

Eine sensitive und selektive Flüssigchromatographie-Methode, gekoppelt mit Tandem-Massenspektrometrie, wurde entwickelt und validiert für die Bestimmung von Sibutramin und seinen N-Desmethyl-Metaboliten im humanen Plasma .

Wirkmechanismus

Target of Action

Didesmethylsibutramine primarily targets the serotonin transporter (SERT) , norepinephrine transporter (NET) , and dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of neurotransmitters serotonin, norepinephrine, and dopamine, respectively, from the synaptic cleft back into the presynaptic neuron .

Mode of Action

This compound acts as a triple reuptake inhibitor , blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission . The ®-enantiomer of this compound is a more potent inhibitor of monoamine reuptake than the (S)-enantiomer and possesses significantly stronger anorectic activity in animals .

Biochemical Pathways

The inhibition of neurotransmitter reuptake by this compound affects various biochemical pathways. By increasing the levels of serotonin, dopamine, and norepinephrine in the synaptic cleft, it modulates the signaling pathways associated with these neurotransmitters .

Pharmacokinetics

Following sibutramine administration in humans, this compound (M2) is formed through the N-demethylation of desmethylsibutramine (M1) by CYP2B6 . Elevated plasma levels of sibutramine are observed with concomitant use of CYP2B6 inhibitors (e.g., clopidogrel) and in individuals with certain CYP2B6 genotypes due to the reduced conversion of sibutramine into desmethylsibutramine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve enhanced neurotransmission due to increased levels of serotonin, dopamine, and norepinephrine in the synaptic cleft . This can lead to various physiological effects, including appetite suppression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain drugs (such as CYP2B6 inhibitors) can affect its metabolism and thereby its action . Genetic factors, such as the individual’s CYP2B6 genotype, can also influence the drug’s metabolism and efficacy .

Biochemische Analyse

Biochemical Properties

Didesmethylsibutramine acts as a triple reuptake inhibitor, blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . The ®-enantiomer of this compound is a more potent inhibitor of monoamine reuptake than the (S)-enantiomer and possesses significantly stronger anorectic activity in animals .

Cellular Effects

The cellular effects of this compound are primarily due to its role as a triple reuptake inhibitor. By blocking the reuptake of serotonin, dopamine, and norepinephrine, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a triple reuptake inhibitor. It binds to the reuptake transporters of serotonin, dopamine, and norepinephrine, blocking their reabsorption and increasing their concentrations in the synaptic cleft . This can lead to enhanced neurotransmission and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is formed through the N-demethylation of desmethylsibutramine (M1) by CYP2B6 .

Dosage Effects in Animal Models

It is known that the ®-enantiomer of this compound possesses significantly stronger anorectic activity in animals .

Metabolic Pathways

This compound is formed through the N-demethylation of desmethylsibutramine (M1) by CYP2B6 . This suggests that it is involved in the metabolic pathways of the cytochrome P450 system.

Subcellular Localization

Given its role as a reuptake inhibitor, it is likely to be localized at the neuronal synapses where it can interact with the reuptake transporters of serotonin, dopamine, and norepinephrine .

Eigenschaften

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSACWZKKZPCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801004734
Record name 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801004734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84467-54-9
Record name N-Didesmethylsibutramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84467-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Didemethylsibutramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084467549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801004734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanemethanamine, 1-(4-chlorophenyl)-α-(2-methylpropyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIDESMETHYLSIBUTRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987R943R3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

As described above, D-(−)-tartaric acid was used to resolute racemic compound II to give another optical isomer (75.2% yield). This optical isomer were treated with alkaline to give free base (R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine (II-R) (optical purity 99.4%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

As described in article (Chinese Journal of Pharmaceuticals, 2001, 32(8): 337-339), p-chlorobenzyl cyanide was condensed with 1,3-dibromopropane, cycled to give cyclobutyl intermediate, and then through Grignard reaction and reduction reaction to give title compound (56.2% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
56.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Didesmethylsibutramine
Reactant of Route 2
Reactant of Route 2
Didesmethylsibutramine
Reactant of Route 3
Didesmethylsibutramine
Reactant of Route 4
Reactant of Route 4
Didesmethylsibutramine
Reactant of Route 5
Didesmethylsibutramine
Reactant of Route 6
Didesmethylsibutramine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.